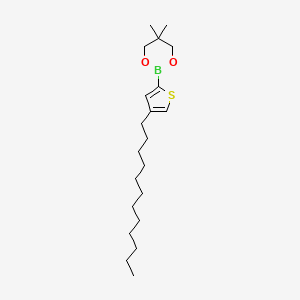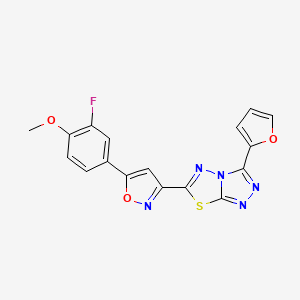methanone CAS No. 921230-83-3](/img/structure/B12616386.png)
[4-(4-Fluorophenyl)piperazin-1-yl](2-fluoropyridin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(4-フルオロフェニル)ピペラジン-1-イル]メタノンは、ピペラジン誘導体のクラスに属する化学化合物です。この化合物は、フルオロフェニル基がピペラジン環に結合し、さらにフルオロピリジニルメタノン部分に結合していることが特徴です。
準備方法
[4-(4-フルオロフェニル)ピペラジン-1-イル]メタノンの合成は、通常、市販の前駆体から始めて、複数のステップを伴います。一般的な合成経路には、次のステップが含まれます。
ピペラジン環の形成: ピペラジン環は、エチレンジアミンを、塩基性条件下で1,4-ジクロロブタンなどの適切なジハライドと反応させることで合成できます。
フルオロフェニル基の導入: フルオロフェニル基は、フルオロベンゼン誘導体がピペラジン環と反応する求核置換反応によって導入されます。
フルオロピリジニルメタノン部分の結合: 最後のステップでは、通常、パラジウム触媒クロスカップリング反応を使用して、フルオロフェニル-ピペラジン中間体をフルオロピリジニルメタノン誘導体とカップリングします。
工業的生産方法には、収率、純度、コスト効率を高めるためにこれらのステップを最適化することが含まれる場合があります。温度、溶媒、触媒の選択などの反応条件は、高い効率と選択性を実現するために重要です。
化学反応の分析
[4-(4-フルオロフェニル)ピペラジン-1-イル]メタノンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化することができ、対応するN-酸化物を生成します。
還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して行うことができ、還元された誘導体を生成します。
置換: この化合物は、求核置換反応を受けることができ、フッ素原子がアミンやチオールなどの他の求核剤に置き換えられます。
加水分解: メタノン部分は、酸性または塩基性条件下で加水分解されて、対応するカルボン酸またはアルコールを生成します。
これらの反応で使用される一般的な試薬や条件には、有機溶媒(例:ジクロロメタン、エタノール)、触媒(例:パラジウム、白金)、特定の温度と圧力の設定が含まれます。これらの反応から生成される主な生成物は、使用される特定の試薬や条件によって異なります。
科学研究における用途
[4-(4-フルオロフェニル)ピペラジン-1-イル]メタノンは、次のような幅広い科学研究用途があります。
化学: より複雑な分子の合成における構成要素として、および配位化学におけるリガンドとして使用されます。
生物学: この化合物は、抗菌、抗ウイルス、抗がん特性など、潜在的な生物学的活性の研究対象となっています。
医学: 神経障害や精神疾患など、さまざまな疾患の潜在的な治療薬として調査されています。
産業: この化合物は、その独自の構造的特性により、ポリマーやコーティングなどの新しい材料の開発に使用されています。
科学的研究の応用
4-(4-Fluorophenyl)piperazin-1-ylmethanone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases, including neurological disorders and psychiatric conditions.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
作用機序
[4-(4-フルオロフェニル)ピペラジン-1-イル]メタノンの作用機序には、特定の分子標的や経路との相互作用が含まれます。この化合物は、受容体や酵素に結合して、それらの活性を調節し、下流の作用を引き起こす可能性があります。たとえば、特定の神経伝達物質受容体におけるアンタゴニストまたはアゴニストとして作用し、シグナル伝達経路と細胞応答に影響を与える可能性があります。
類似の化合物との比較
[4-(4-フルオロフェニル)ピペラジン-1-イル]メタノンは、次のような他の類似の化合物と比較できます。
4-(4-クロロフェニル)ピペラジン-1-イル]メタノン: この化合物は、フッ素の代わりに塩素原子を持っているので、化学的および生物学的特性が異なる可能性があります。
4-(4-メチルフェニル)ピペラジン-1-イル]メタノン: フッ素の代わりにメチル基があることで、化合物の反応性と生物学的標的との相互作用に影響を与える可能性があります。
4-(4-ニトロフェニル)ピペラジン-1-イル]メタノン: ニトロ基は、異なる電子効果と立体効果を導入し、化合物の化学反応や生物系における挙動に影響を与えます。
類似化合物との比較
4-(4-Fluorophenyl)piperazin-1-ylmethanone can be compared with other similar compounds, such as:
4-(4-Chlorophenyl)piperazin-1-ylmethanone: This compound has chlorine atoms instead of fluorine, which may result in different chemical and biological properties.
4-(4-Methylphenyl)piperazin-1-ylmethanone: The presence of methyl groups instead of fluorine can affect the compound’s reactivity and interactions with biological targets.
4-(4-Nitrophenyl)piperazin-1-ylmethanone: The nitro groups introduce different electronic and steric effects, influencing the compound’s behavior in chemical reactions and biological systems.
特性
CAS番号 |
921230-83-3 |
|---|---|
分子式 |
C16H15F2N3O |
分子量 |
303.31 g/mol |
IUPAC名 |
[4-(4-fluorophenyl)piperazin-1-yl]-(2-fluoropyridin-3-yl)methanone |
InChI |
InChI=1S/C16H15F2N3O/c17-12-3-5-13(6-4-12)20-8-10-21(11-9-20)16(22)14-2-1-7-19-15(14)18/h1-7H,8-11H2 |
InChIキー |
RWAZIJZATGREFI-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=C(N=CC=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-5-{[(1,2-thiazol-5-yl)amino]methyl}phenol](/img/structure/B12616312.png)
![6-Methoxy-4-methyl-5-[(propan-2-yl)oxy]naphthalen-1-ol](/img/structure/B12616313.png)
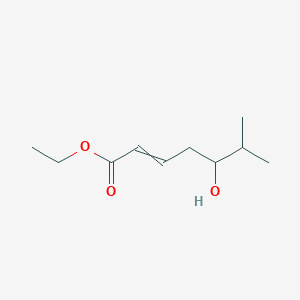
![(3S,3'aR,8'aS,8'bS)-2'-(2-bromophenyl)-6-chloro-7-methylspiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12616331.png)
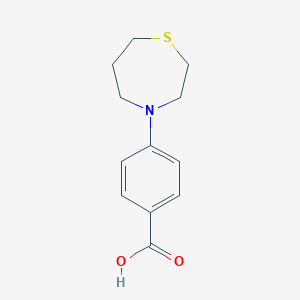
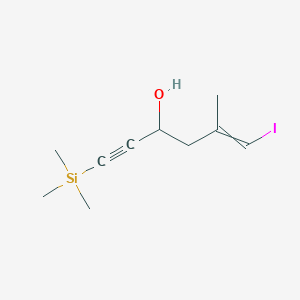
![Methyl 2-(2-cyclopentylethyl)imidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B12616343.png)
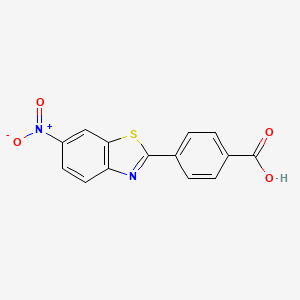
![1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, methyl ester, (5S)-](/img/structure/B12616349.png)
![N-[1-(4-Bromophenyl)-2,2,2-trifluoroethyl]-L-leucine](/img/structure/B12616354.png)
![6-(3,5-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12616360.png)
